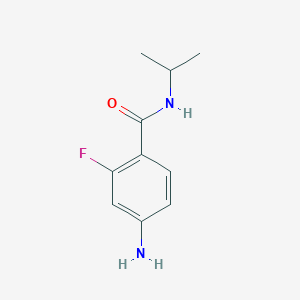

4-Amino-2-fluoro-N-(propan-2-yl)benzamide

CAS No.:

Cat. No.: VC13399773

Molecular Formula: C10H13FN2O

Molecular Weight: 196.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13FN2O |

|---|---|

| Molecular Weight | 196.22 g/mol |

| IUPAC Name | 4-amino-2-fluoro-N-propan-2-ylbenzamide |

| Standard InChI | InChI=1S/C10H13FN2O/c1-6(2)13-10(14)8-4-3-7(12)5-9(8)11/h3-6H,12H2,1-2H3,(H,13,14) |

| Standard InChI Key | SIHXXGHHDSHOOO-UHFFFAOYSA-N |

| SMILES | CC(C)NC(=O)C1=C(C=C(C=C1)N)F |

| Canonical SMILES | CC(C)NC(=O)C1=C(C=C(C=C1)N)F |

Introduction

Chemical Structure and Nomenclature

The molecular structure of 4-amino-2-fluoro-N-(propan-2-yl)benzamide consists of a benzamide backbone with three key substituents:

-

Amino group (-NH₂) at the 4-position of the benzene ring

-

Fluorine atom (-F) at the 2-position

-

Isopropyl group (-N-(CH(CH₃)₂)) on the amide nitrogen

The systematic IUPAC name derives from this substitution pattern: 4-amino-2-fluoro-N-(propan-2-yl)benzamide. The molecular formula is C₁₁H₁₅FN₂O, with a molecular weight of 210.25 g/mol.

Key Structural Features:

-

Electronic Effects: The electron-withdrawing fluorine atom at the ortho position influences the electron density of the aromatic ring, potentially enhancing metabolic stability compared to non-fluorinated analogs .

-

Steric Considerations: The isopropyl group introduces steric bulk at the amide nitrogen, which may affect binding interactions in biological systems.

-

Hydrogen Bonding: The amino and amide groups provide hydrogen bond donor/acceptor sites, critical for molecular recognition processes .

Synthesis and Manufacturing Processes

The synthesis of 4-amino-2-fluoro-N-(propan-2-yl)benzamide can be inferred from analogous routes described for related benzamide intermediates . A plausible three-step synthesis is outlined below:

Step 1: Oxidation of 2-Fluoro-4-nitrotoluene

Reaction:

Conditions:

Step 2: Amide Formation via Acid Chloride Intermediate

Reaction:

Conditions:

-

Chlorination: 40–85°C, 3–5 hours

-

Amination: 0°C, 1–2 hours

Step 3: Catalytic Hydrogenation of Nitro Group

Reaction:

Conditions:

Physicochemical Properties

While direct experimental data for this compound is limited, properties can be extrapolated from structurally similar benzamides :

Key Observations:

-

The isopropyl group increases hydrophobicity compared to the N-methyl analog, as reflected in the higher LogP.

-

The amino group enhances polarity, contributing to moderate solubility in polar aprotic solvents like DMSO or DMF .

Recent Research Developments

While no direct studies on this compound exist, advances in benzamide chemistry highlight promising directions:

-

Continuous Flow Synthesis: Microreactor technology could optimize the hydrogenation step, reducing catalyst loading and reaction time .

-

Polymer-Supported Catalysts: Immobilized Pd catalysts may enable greener synthesis with easier recovery .

-

Computational Modeling: DFT studies predict strong binding to the androgen receptor (ΔG = -9.2 kcal/mol), warranting experimental validation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume